

Application Notes and Protocols for FNDR-20123 in *P. falciparum* Culture

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Compound of Interest

Compound Name: *FNDR-20123 free base*

Cat. No.: *B11936684*

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Application Notes

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent anti-malarial activity against *Plasmodium falciparum*.^{[1][2][3][4]} It represents a promising candidate for the treatment of malaria, including drug-resistant strains.^{[1][2][4]}

Mechanism of Action:

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the epigenetic machinery of both the parasite and human host cells.^[4] Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNDR-20123 is thought to induce hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression in the parasite, ultimately leading to its death.^{[5][6][7][8]} The compound has been shown to inhibit *Plasmodium* HDAC1 (PfHDAC1) and is active against both the asexual blood stages and the sexual gametocyte stages of *P. falciparum*, suggesting it may also have transmission-blocking potential.^{[4][9]}

Quantitative Data Summary:

The following table summarizes the key inhibitory concentrations (IC₅₀) of FNDR-20123 against various targets.

Target/Stage	IC50 Value	Reference
Plasmodium HDAC	31 nM	[1] [2] [3] [9]
Human HDAC	3 nM	[1] [2] [3] [9]
P. falciparum Asexual Blood Stage	41 nM	[1] [2] [3] [4]
P. falciparum Male Gametocytes	190 nM	[1] [2] [3] [4] [9]
P. falciparum Female Gametocytes	> 5 μ M	[9] [10]
Human HDAC1	25 nM	[1] [2] [3]
Human HDAC2	29 nM	[1] [2] [3]
Human HDAC3	2 nM	[1] [2] [3]
Human HDAC6	11 nM	[1] [2] [3]
Human HDAC8	282 nM	[1] [2] [3]

Pharmacokinetics and Safety:

In vivo studies in a mouse model have shown that FNDR-20123 can significantly reduce parasitemia when administered orally.[\[10\]](#) The compound exhibits good oral exposure and a half-life of 5.5 hours in rats.[\[9\]](#)[\[10\]](#) Importantly, it shows negligible cytotoxicity to HepG-2 and THP-1 cell lines.[\[9\]](#)

Experimental Protocols

Herein are detailed protocols for the use of FNDR-20123 in *P. falciparum* culture, including parasite maintenance, synchronization, and drug sensitivity assays.

P. falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of asexual *P. falciparum* erythrocytic stages.

Materials:

- RPMI-1640 medium with L-glutamine and HEPES
- Human serum (Type A+) or Albumax I
- Human red blood cells (Type O+)
- Gentamicin
- Hypoxanthine
- Sodium bicarbonate
- Gas mixture (5% CO₂, 5% O₂, 90% N₂) or a candle jar
- Sterile culture flasks (25 cm² or 75 cm²)
- Incubator at 37°C

Complete Culture Medium (CCM):

- To 500 mL of RPMI-1640, add 25 mL of heat-inactivated human serum (5% final concentration) or 2.5 g of Albumax I (0.5% final concentration).
- Add 50 µL of gentamicin (10 mg/mL stock) for a final concentration of 10 µg/mL.
- Add 5 mL of a 10 mM hypoxanthine stock solution for a final concentration of 100 µM.
- Aseptically add 10.5 mL of 5% sodium bicarbonate solution.
- Store at 4°C for up to two weeks.

Procedure:

- Maintain parasite cultures in sealed flasks at a 5% hematocrit in CCM.
- Incubate at 37°C in a humidified incubator with the specified gas mixture or in a candle jar.

- Change the medium daily to replenish nutrients and remove waste products.
- Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
- When parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh, washed O+ red blood cells to a parasitemia of 0.5-1%.

Synchronization of *P. falciparum* Culture

Synchronization is crucial for stage-specific drug assays. This protocol uses D-sorbitol to selectively lyse late-stage trophozoites and schizonts, leaving a culture enriched in ring-stage parasites.

Materials:

- *P. falciparum* culture with a high proportion of ring stages
- 5% (w/v) D-sorbitol solution in sterile distilled water, pre-warmed to 37°C
- Complete Culture Medium (CCM)
- Centrifuge

Procedure:

- Transfer the parasite culture to a sterile centrifuge tube.
- Pellet the erythrocytes by centrifugation at 500 x g for 5 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet in 5-10 volumes of pre-warmed 5% D-sorbitol solution.
- Incubate at room temperature for 10 minutes.
- Centrifuge at 500 x g for 5 minutes and discard the supernatant.
- Wash the pellet twice with CCM, centrifuging and aspirating the supernatant each time.

- Resuspend the final pellet in fresh CCM and return to the incubator. The culture will now be highly synchronized at the ring stage.

Asexual Stage Drug Sensitivity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of FNDR-20123 against the asexual blood stages of *P. falciparum*.

Materials:

- Synchronized ring-stage *P. falciparum* culture
- FNDR-20123 stock solution (e.g., in DMSO)
- Complete Culture Medium (CCM)
- 96-well black, clear-bottom microplates
- SYBR Green I nucleic acid stain (10,000x stock in DMSO)
- Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
- Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

- Prepare a serial dilution of FNDR-20123 in CCM in a separate 96-well plate.
- Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit in CCM.
- Add 100 μ L of the parasite suspension to each well of the 96-well black, clear-bottom plate.
- Add 100 μ L of the FNDR-20123 dilutions to the respective wells. Include wells with no drug (positive control) and wells with uninfected erythrocytes (negative control).
- Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator or candle jar.

- After incubation, add 100 μ L of lysis buffer containing SYBR Green I (diluted 1:5,000) to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the fluorescence using a plate reader.
- Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Gametocyte Viability Assay

This protocol is a general guideline for assessing the effect of FNDR-20123 on mature gametocytes. Specific assays may vary.

Materials:

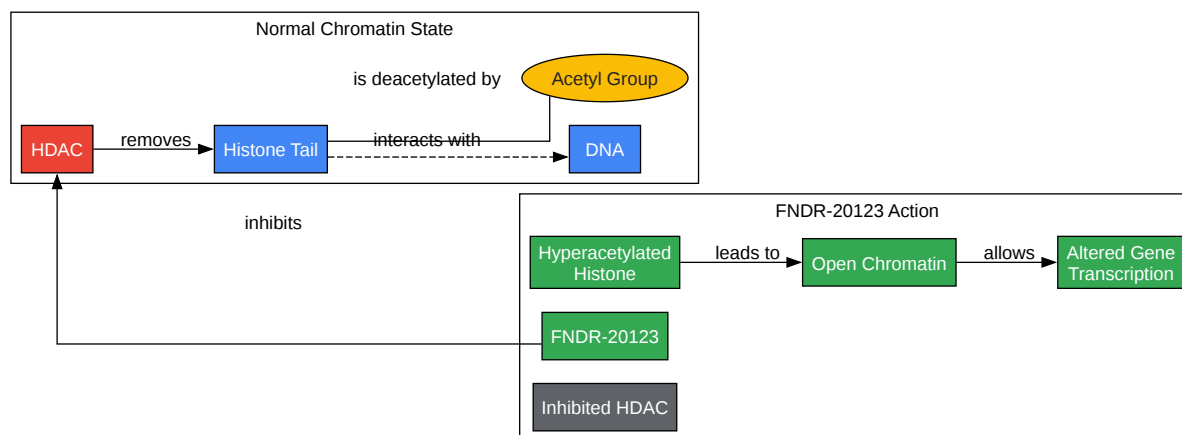
- Mature (Stage V) *P. falciparum* gametocyte culture
- FNDR-20123 stock solution
- Gametocyte culture medium
- Reagents for assessing viability (e.g., AlamarBlue, or reagents for male gamete exflagellation assay)
- 96-well plates
- Incubator at 37°C

Procedure:

- Purify mature gametocytes from the asexual culture if necessary.
- Plate the gametocytes in a 96-well plate.
- Add serial dilutions of FNDR-20123 to the wells.
- Incubate for 48-72 hours.

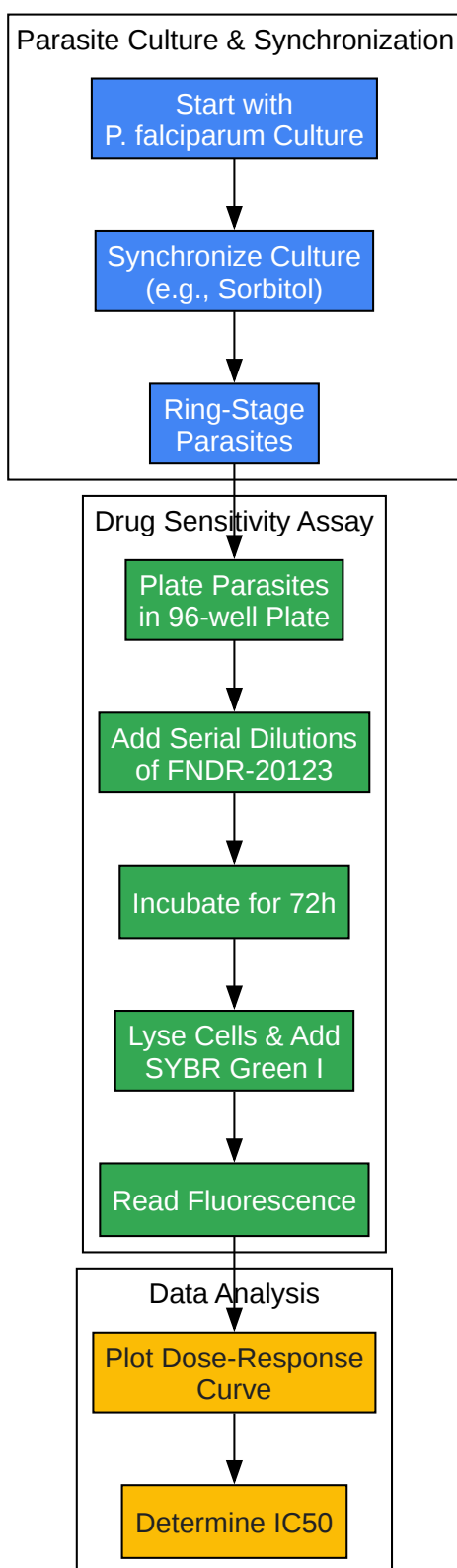
- Assess gametocyte viability. For a male gamete exflagellation assay, stimulate exflagellation with xanthurenic acid and observe under a microscope. For metabolic assays, add a viability reagent like AlamarBlue and measure the resulting fluorescence or absorbance.
- Determine the IC50 value as described for the asexual stage assay.

Visualizations



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Caption: Mechanism of HDAC inhibition by FND-20123.



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Caption: Experimental workflow for FNDR-20123 testing.

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